

Application Notes and Protocols: A Guide to CRISPR/Cas9 Gene Editing

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Compound of Interest

Compound Name: Sabrac

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Disclaimer: The term "**Sabrac** CRISPR/Cas9" did not yield specific results in our search. The following application notes and protocols are based on the widely used and well-documented *Streptococcus pyogenes* (SpCas9) CRISPR/Cas9 system, which serves as a foundational model for CRISPR-based gene editing.

Introduction

The CRISPR/Cas9 system is a powerful and versatile tool for genome editing, enabling precise modifications to the DNA of living organisms. This technology, originally derived from a bacterial adaptive immune system, has been repurposed for a wide range of applications in biological research and drug development. The core of the system consists of two components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. This guide provides detailed protocols for the successful application of the CRISPR/Cas9 system for gene knockout in mammalian cells.

Quantitative Data Summary

The efficiency of CRISPR/Cas9-mediated gene editing can vary depending on the cell type, delivery method, and the specific gRNA sequence. The following tables summarize typical editing efficiencies and off-target mutation rates observed with the SpCas9 system.

Table 1: On-Target Gene Editing Efficiency

Cell Line	Delivery Method	Transfection Efficiency	Indel Formation (%)
HEK293T	Lipid Transfection	>90%	85-95%
HeLa	Lipid Transfection	80-90%	75-90%
Jurkat	Electroporation	70-85%	60-80%
iPSCs	Electroporation	60-80%	50-75%

Table 2: Off-Target Mutation Analysis

Target Gene	Guide RNA Sequence	Off-Target Site 1	Off-Target Site 2	Off-Target Site 3
HPRT	G...C	0.1%	<0.05%	<0.05%
AAVS1	G...C	<0.05%	<0.05%	<0.05%
EMX1	G...C	0.2%	0.1%	<0.05%

Note: Off-target mutation rates are highly dependent on the gRNA design and can be minimized through careful in silico prediction and the use of high-fidelity Cas9 variants.

Experimental Protocols

Successful gene editing starts with the design of a potent and specific gRNA.

Protocol:

- **Target Site Selection:** Identify a 20-nucleotide sequence in the target gene of the form 5'-N20NGG-3', where the "NGG" is the Protospacer Adjacent Motif (PAM) for SpCas9. Use online design tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target effects.
- **Oligonucleotide Synthesis:** Synthesize two complementary DNA oligonucleotides encoding the 20-nt target sequence. Add appropriate overhangs for cloning into a gRNA expression vector.

- **Annealing:** Mix the two oligonucleotides in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA), heat to 95°C for 5 minutes, and then ramp down to 25°C at a rate of 5°C per minute.
- **Ligation:** Ligate the annealed oligonucleotides into a gRNA expression vector that has been linearized with a compatible restriction enzyme (e.g., BbsI).
- **Transformation:** Transform the ligation product into competent *E. coli* and select for positive colonies on antibiotic-containing plates.
- **Verification:** Isolate plasmid DNA from several colonies and verify the correct insertion of the gRNA sequence by Sanger sequencing.

The Cas9 nuclease and gRNA can be delivered to cells as plasmid DNA, mRNA, or as a ribonucleoprotein (RNP) complex. Lipid-mediated transfection is a common method for plasmid delivery.

Protocol:

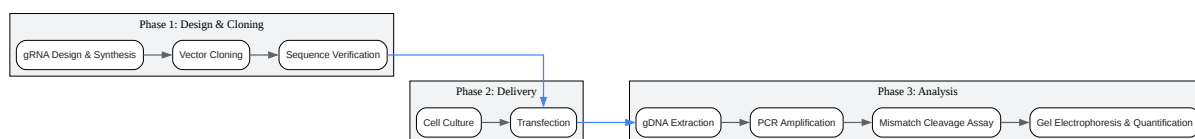
- **Cell Seeding:** One day prior to transfection, seed 200,000 cells per well in a 24-well plate. Ensure cells are healthy and at approximately 70-80% confluency at the time of transfection.
- **Transfection Complex Preparation:**
 - In tube A, dilute 500 ng of Cas9-expressing plasmid and 250 ng of the gRNA-expressing plasmid in 50 µL of serum-free medium (e.g., Opti-MEM).
 - In tube B, dilute 2 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.
- **Complex Formation:** Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes.
- **Transfection:** Add the 100 µL transfection complex dropwise to the cells in each well.
- **Incubation:** Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator before proceeding to downstream analysis.

The efficiency of gene editing can be assessed by detecting the presence of insertions and deletions (indels) at the target locus.

Protocol:

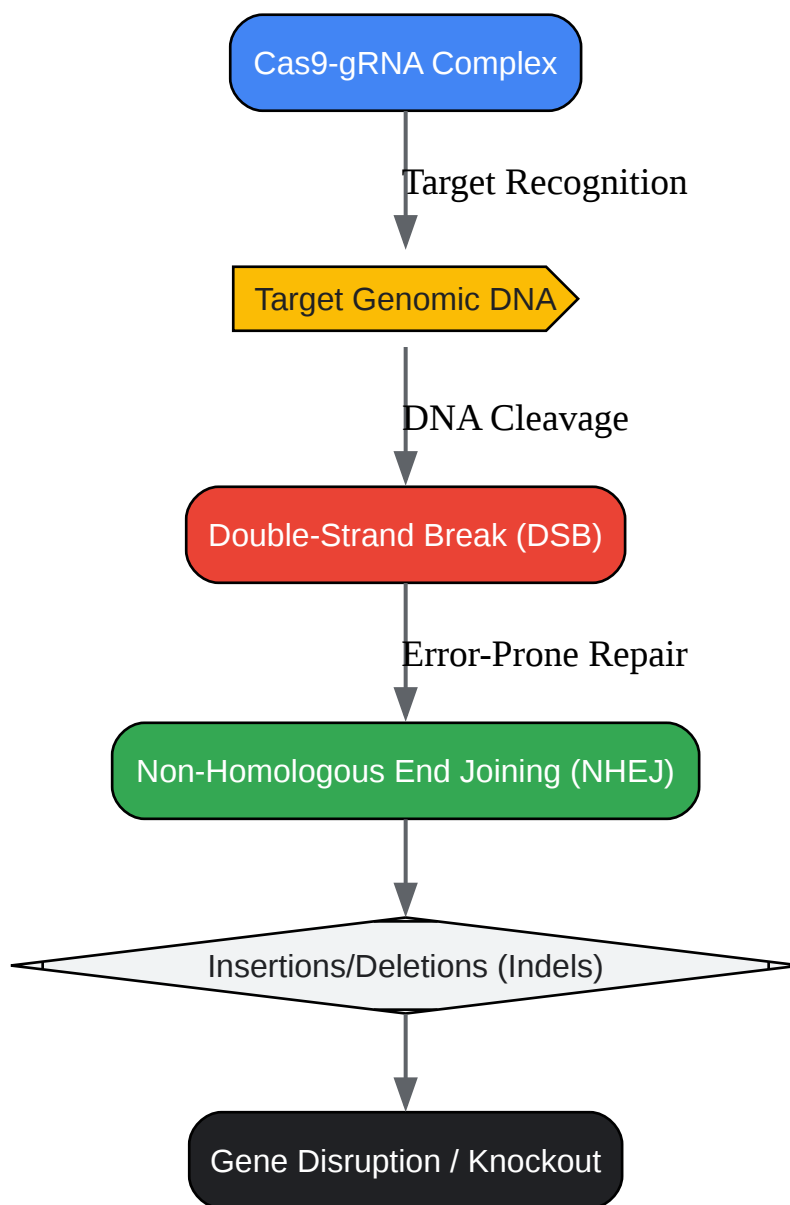
- Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.
- PCR Amplification: Amplify a ~500 bp region surrounding the target site using high-fidelity DNA polymerase.
- Mismatch Cleavage Assay (e.g., T7E1):
 - Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
 - Treat the re-annealed PCR products with a mismatch-specific endonuclease (e.g., T7 Endonuclease I) for 15-30 minutes at 37°C.
 - Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates indel formation.
- Quantification: Measure the intensity of the cleaved and uncleaved DNA bands to estimate the percentage of indel formation.

Visualizations



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Caption: Overview of the CRISPR/Cas9 gene editing workflow.



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Caption: Mechanism of CRISPR/Cas9-mediated gene knockout via NHEJ.

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